1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by distinct substitutions at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-methyl groups are common in xanthine derivatives like theophylline, but the 7-(naphthalen-1-ylmethyl) and 8-(propylsulfanyl) substituents distinguish it from classical analogs. This compound is hypothesized to exhibit modified pharmacological properties compared to simpler xanthines, particularly in cardiovascular or neurological applications .
Properties
CAS No. |
476480-84-9 |
|---|---|
Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O2S/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
CRHRPKLHZCMMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.
Addition of the Propylsulfanyl Group: The final step involves the substitution of a suitable leaving group on the purine core with a propylsulfanyl group, typically using a thiol reagent under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may involve reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the naphthalen-1-ylmethyl group can produce dihydronaphthalene derivatives.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Friedel-Crafts alkylation | Naphthalene, alkyl halide | Acid catalyst |
| 2 | Methylation | Methyl iodide | Base, solvent |
| 3 | Propylation | Propyl halide | Base, solvent |
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new materials with tailored properties for applications in organic electronics and photonics.
Biology
The biological applications of this compound are particularly promising. Its structure enables interactions with various biological targets, making it a candidate for drug discovery. Research indicates potential anti-cancer and antiviral activities.
Case Study: Anticancer Activity
In vitro studies have demonstrated that 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exhibits significant cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation.
Medicine
The compound is being investigated for therapeutic applications in treating diseases such as cancer and viral infections. Preliminary studies suggest that it may inhibit viral replication and modulate immune responses.
| Activity Type | Target Disease | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancers | Inhibition of cell proliferation |
| Antiviral | Viral infections | Suppression of viral replication |
Industrial Applications
In industry, this compound is explored for developing new materials with specific electronic or optical properties. Its potential use in organic semiconductors and light-emitting diodes (LEDs) highlights its versatility.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The 8-sulfanyl group in the target compound is a critical site for structural modulation. Key analogs include:
*Calculated based on structure. †Derived from .
- Aromatic vs. Aliphatic Sulfanyl Groups : The 4-methylbenzylsulfanyl analog (C₂₆H₂₆N₄O₂S) exhibits higher aromaticity than the target compound’s propylsulfanyl group, which may improve binding to hydrophobic enzyme pockets but reduce metabolic clearance . In contrast, the dodecylsulfanyl analog (C₂₃H₄₀N₄O₂S) has extreme lipophilicity, likely limiting bioavailability despite its high molar mass (436.65 g/mol) .
- Sulfanyl vs. Alkylamino Substitutions: 8-Alkylamino derivatives (e.g., 8-(2-morpholin-4-yl-ethylamino)) demonstrate strong antiarrhythmic activity (ED₅₀ = 55.0) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .
Physicochemical Properties
- pKa and Solubility : The dodecylsulfanyl analog’s predicted pKa (9.51 ± 0.70) suggests moderate basicity, influenced by the long alkyl chain’s electron-donating effects . The target compound’s propylsulfanyl group, being shorter and less electron-rich, may exhibit a slightly lower pKa (~9.0), enhancing solubility in physiological pH ranges.
- Density and Lipophilicity : The dodecylsulfanyl analog’s density (1.14 g/cm³) reflects its high lipophilicity, whereas the target compound’s density is likely closer to 1.10 g/cm³, balancing membrane permeability and aqueous solubility .
Biological Activity
The compound 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as STL005933) is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of STL005933. In particular, its efficacy against Mycobacterium tuberculosis has been a focal point. Research indicated that several derivatives of purine compounds demonstrated significant activity against this pathogen. For instance, compounds derived from similar scaffolds exhibited IC90 values ranging from 3.73 to 4.00 μM, suggesting that STL005933 may also possess comparable activity .
Cytotoxicity and Safety Profile
In evaluating the safety profile of STL005933, cytotoxicity assays were conducted using human embryonic kidney (HEK-293) cells. The results indicated that the compound exhibited low toxicity levels, making it a promising candidate for further development in medicinal chemistry .
Receptor Binding Affinity
The compound has also been studied for its binding affinity to various receptors. Recent research focused on dual receptor ligands targeting 5HT1A and 5HT7 receptors, which are implicated in several neurological disorders. The binding affinities of these compounds were assessed through computational simulations and experimental validation, showing potential for therapeutic applications in managing conditions like depression and anxiety .
Study on Antitubercular Agents
A notable study synthesized a series of substituted purine derivatives, including STL005933, to evaluate their antitubercular activity. The findings revealed that certain derivatives showed promising results with low IC50 values against Mycobacterium tuberculosis, indicating their potential as effective antitubercular agents .
Molecular Docking Studies
Molecular docking studies were performed to predict the interaction of STL005933 with target proteins involved in disease pathways. These studies revealed favorable binding interactions, which could explain the observed biological activities. The docking scores indicated a strong affinity for specific targets, supporting the hypothesis that STL005933 could serve as a lead compound in drug discovery efforts .
Summary of Biological Activities
| Activity Type | Observed Effect | IC50/IC90 Value |
|---|---|---|
| Antimicrobial | Active against M. tuberculosis | IC90: 3.73 - 4.00 μM |
| Cytotoxicity | Low toxicity in HEK-293 cells | >100 μM |
| Receptor Binding | Affinity for 5HT1A/5HT7 receptors | Binding affinity scores pending |
Structural Characteristics
| Parameter | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.43 g/mol |
| Melting Point | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
